Metal-Chelation Stoichiometry: Tetranorlipoate Forms Significantly Fewer Intramolecular Chelate Isomers Than Thioether Carboxylate Ligands
In a direct head-to-head potentiometric study, the percentage of intramolecularly chelated isomer for the Cu(II) complex of tetranorlipoate (1,2-dithiolane-3-carboxylate, tnl⁻) was determined to be 41 ± 7%, compared with 93 ± 1% for the analogous tetrahydrothiophene-2-carboxylate (thtc⁻) complex [Cu(thtc)]⁺ [1]. For Cd(II), the chelated isomer fraction was ≤20% for [Cd(tnl)]⁺ versus 55 ± 5% for [Cd(thtc)]⁺. This demonstrates that the disulfide group in the 1,2-dithiolane ring of tetranorlipoate is a substantially weaker chelating ligand than the thioether sulfur in tetrahydrothiophene carboxylates, and the intramolecular equilibrium between chelated and simple carboxylate-coordinated isomers is quantitatively shifted toward the non-chelated form for the target compound [1].
| Evidence Dimension | Percentage of intramolecularly chelated isomer in 1:1 metal complexes |
|---|---|
| Target Compound Data | [Cu(tnl)]⁺: 41 ± 7% chelated; [Cd(tnl)]⁺: ≤20% chelated |
| Comparator Or Baseline | [Cu(thtc)]⁺: 93 ± 1% chelated; [Cd(thtc)]⁺: 55 ± 5% chelated (thtc⁻ = tetrahydrothiophene-2-carboxylate) |
| Quantified Difference | Cu chelate fraction: 52 percentage points lower; Cd chelate fraction: ≥35 percentage points lower for tnl⁻ |
| Conditions | Spectrophotometrically determined stability constants in 50% aqueous ethanol; dimensionless intramolecular equilibrium constants calculated for chelated vs. simple carboxylate-coordinated isomers |
Why This Matters
A researcher procuring (3R)-dithiolane-3-carboxylic acid for metal-binding studies must not substitute a dithiolane-4-carboxylic isomer or a thioether analog, as the chelation stoichiometry differs by over 50 percentage points, which would fundamentally alter metal-affinity assay results.
- [1] Sigel, H., Prijs, B., McCormick, D. B., & Shih, J. C. H. (1978). Comparison of the ligating properties of disulphides and thioethers: dimethyl disulphide, dimethyl sulphide, and related ligands. Inorganica Chimica Acta, 29, 243–252. (Data for tnl⁻ and thtc⁻ complexes: chelated isomer percentages 93 ± 1 for [Cu(thtc)]⁺, 41 ± 7 for [Cu(tnl)]⁺; 55 ± 5 for [Cd(thtc)]⁺, ≤20% for [Cd(tnl)]⁺; ≤20% for both [Mn(thtc)]⁺ and [Mn(tnl)]⁺). View Source
